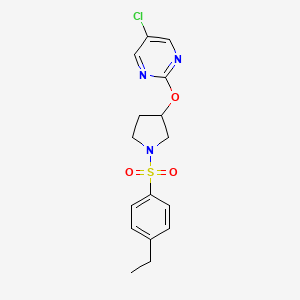
5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is offered by Benchchem for scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a type of nitrogen heterocycle. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Insights
Research on pyrimidine and its derivatives, such as aminopyrimidines and thiopyrimidines, emphasizes the importance of these compounds in various chemical and biological contexts. Pyrimidine derivatives exhibit a range of biological activities, making them crucial in the development of new therapeutic agents. The synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming for antibacterial applications, highlights the versatility and potential of pyrimidine-based structures in contributing to medical science Azab, Youssef, & El-Bordany, 2013.
Biological Applications and Antitumor Activity
The antitumor properties of pyrimidine derivatives, particularly those targeting thymidylate synthase (TS), have been extensively studied. For instance, the synthesis and evaluation of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS demonstrate significant antitumor potential. These compounds were synthesized to act as potential inhibitors for TS, offering a pathway towards developing new anticancer agents Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996.
Crystallographic and Molecular Insights
The crystal structures of pyrimethamine derivatives further elucidate the interaction mechanisms at the molecular level, providing insights into the design of more effective compounds. Studies on the hydrogen-bonding patterns in pyrimethamine derivatives reveal intricate molecular interactions, offering a foundation for understanding the structural basis of their biological activities Nirmalram & Muthiah, 2010.
Electronic and Optical Properties
Investigations into the electronic and nonlinear optical properties of thiopyrimidine derivatives underscore the significance of pyrimidine rings in various applications beyond pharmacology. Such studies provide a framework for exploring the use of these compounds in nonlinear optics (NLO) and other technological fields, demonstrating the broad applicability of pyrimidine derivatives Hussain et al., 2020.
Eigenschaften
IUPAC Name |
5-chloro-2-[1-(4-ethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-2-12-3-5-15(6-4-12)24(21,22)20-8-7-14(11-20)23-16-18-9-13(17)10-19-16/h3-6,9-10,14H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIDVSZIHZMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)

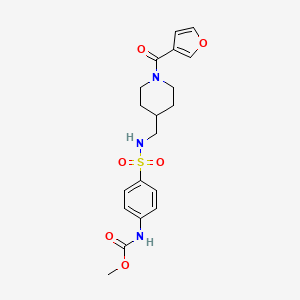
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
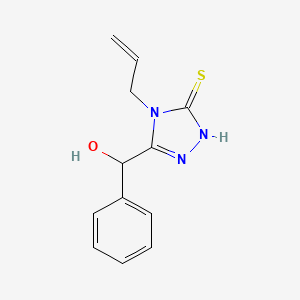
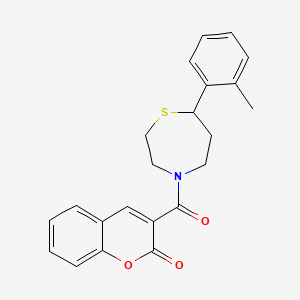
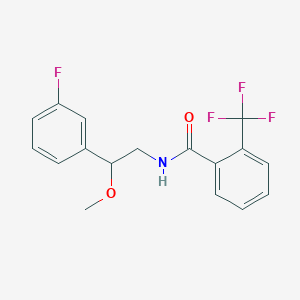
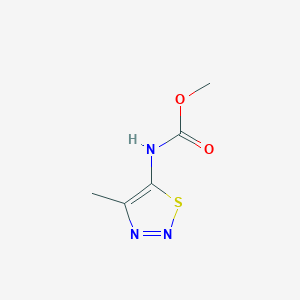
![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)
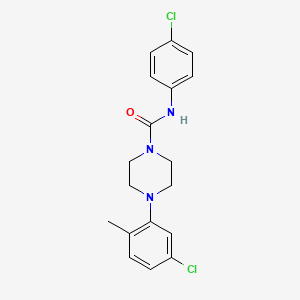
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

